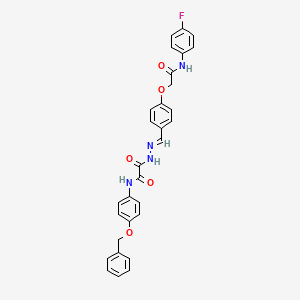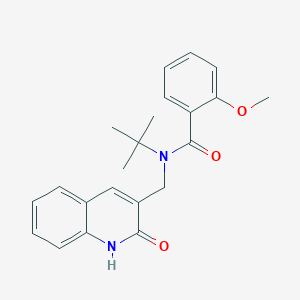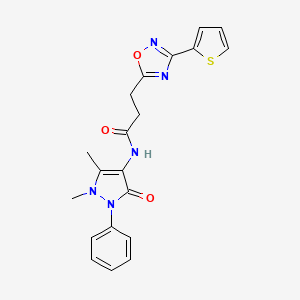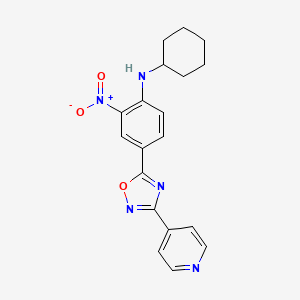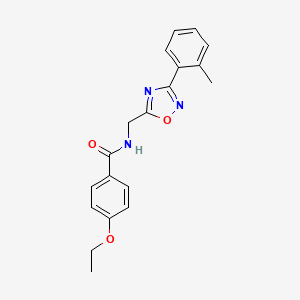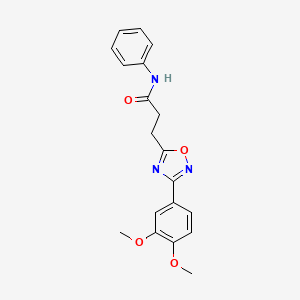
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DPOP and is a derivative of 1,2,4-oxadiazole. The chemical structure of DPOP consists of a phenylpropanamide group attached to an oxadiazole ring, which is further substituted with a dimethoxyphenyl group.
作用机制
The exact mechanism of action of DPOP is not fully understood. However, it is believed that DPOP exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. DPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a key role in inflammation and pain. DPOP has also been shown to modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
DPOP has been shown to possess significant anti-inflammatory and analgesic properties. In animal studies, DPOP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. DPOP has also been shown to reduce the levels of prostaglandins, which play a key role in inflammation and pain. In addition, DPOP has been shown to modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal excitability.
实验室实验的优点和局限性
The advantages of using DPOP in lab experiments include its relatively simple synthesis, high purity, and low toxicity. However, one of the limitations of using DPOP is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the research on DPOP. One potential direction is the development of new drugs based on the structure of DPOP. Another potential direction is the use of DPOP as a fluorescent probe for the detection of various biomolecules. Additionally, the use of DPOP as a building block for the synthesis of new materials and polymers is another potential direction for future research.
合成方法
The synthesis of DPOP involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-thiol with N-phenylpropanamide in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is then oxidized to yield DPOP. The synthesis of DPOP is a relatively simple process, and the compound can be obtained in good yields.
科学研究应用
DPOP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DPOP has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, DPOP has been used as a building block for the synthesis of various polymers and materials. In biochemistry, DPOP has been used as a fluorescent probe for the detection of various biomolecules.
属性
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-8-13(12-16(15)25-2)19-21-18(26-22-19)11-10-17(23)20-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQNKJJXTRIVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)

